molecular formula C19H17N5O2S B6476610 N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640822-46-2

N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B6476610
CAS No.: 2640822-46-2
M. Wt: 379.4 g/mol
InChI Key: IRIBFQASEDKEOW-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 2-cyanophenyl group, a thiophene ring substituted with a 1-methylpyrazole moiety at the 5-position, and an ethanediamide linker connecting these domains.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-24-12-14(11-22-24)17-7-6-15(27-17)8-9-21-18(25)19(26)23-16-5-3-2-4-13(16)10-20/h2-7,11-12H,8-9H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBFQASEDKEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting GLUT1, BAY-876 disrupts the glucose metabolism within cells. This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for many cells. In cancer cells, which often rely heavily on glucose for their high energy needs, this can lead to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Containing Amides and Their Bioactivity

Thiophene rings are common in medicinal chemistry due to their metabolic stability and π-π stacking capabilities. The target compound shares structural parallels with N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (). These derivatives exhibit antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values ranging from 0.5–8 µg/mL . Key differences include:

  • Substituent Effects : The bromothiophene in enhances electrophilicity, whereas the 1-methylpyrazole in the target compound may improve solubility or target affinity.

Table 1: Comparison of Thiophene-Based Amides

Compound Core Structure Key Substituents Bioactivity (MIC, µg/mL) Reference
Target Compound Thiophene-pyrazole-ethanediamide 2-Cyanophenyl, 1-methylpyrazole Not reported
N-[2-(5-bromothiophen-2-yl)-oxoethyl] quinolone Thiophene-quinolone Bromothiophene, piperazinyl 0.5–8 (Gram-positive)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Phenyl-thiazole-acetamide Dichlorophenyl, thiazole Not reported (structural analog)
Ethanediamide Linkers vs. Acetamide Derivatives

The ethanediamide group in the target compound differs from classical acetamide linkers (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ). Acetamides are known for hydrogen-bonding interactions critical for target engagement (e.g., kinase inhibition). In , the dichlorophenyl-thiazole acetamide forms N–H⋯N hydrogen bonds in crystal lattices, stabilizing dimeric structures .

Pyrazole-Thiophene Hybrids

The 1-methylpyrazole-thiophene motif in the target compound resembles derivatives like N-[2-(thiophen-2-yl)ethyl]amine oxides (). Such hybrids are explored for CNS activity due to their ability to cross the blood-brain barrier. However, the cyanophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce passive diffusion compared to neutral or electron-donating substituents .

Research Findings and Limitations

  • Antibacterial Potential: While direct data are lacking, the structural similarity to ’s quinolones suggests possible Gram-positive activity. The cyanophenyl group may mitigate resistance mechanisms associated with bromine-containing analogs.
  • Crystallographic Behavior: highlights the role of substituents in crystal packing. The target compound’s cyanophenyl group may disrupt hydrogen-bonded networks observed in dichlorophenyl analogs, affecting solubility or stability .

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